

In-Depth Technical Guide: Selectivity of SNT-207858 for MC4R

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Compound of Interest

Compound Name: SNT-207858 free base

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This technical guide provides a detailed overview of the selectivity profile of SNT-207858, a potent and orally active antagonist of the melanocortin-4 receptor (MC4R). The document outlines the quantitative selectivity of SNT-207858 for MC4R over the related melanocortin receptors, MC3R and MC5R, and provides a comprehensive description of the experimental methodologies used to determine these parameters.

Core Findings: Receptor Selectivity of SNT-207858

SNT-207858 demonstrates significant selectivity for the human melanocortin-4 receptor (hMC4R). In competitive radioligand binding assays, SNT-207858 exhibits a 170-fold higher affinity for hMC4R compared to the human melanocortin-3 receptor (hMC3R) and a 40-fold higher affinity compared to the human melanocortin-5 receptor (hMC5R).^{[1][2]} Functional assays further corroborate this selectivity, demonstrating potent antagonism at the hMC4R.^{[1][2]}

Quantitative Selectivity Data

The binding affinity and functional potency of SNT-207858 at human melanocortin receptors are summarized in the table below.

Receptor	Binding Affinity (IC50, nM)	Functional Antagonism (IC50, nM)	Selectivity over hMC3R (Binding)	Selectivity over hMC5R (Binding)
hMC4R	22	11	170-fold	40-fold
hMC3R	3740	Not Reported	-	-
hMC5R	880	Not Reported	-	-

Experimental Protocols

The following sections detail the methodologies employed to ascertain the selectivity of SNT-207858. These protocols are based on the methods described in the primary literature.

Radioligand Displacement Assay

This assay determines the binding affinity (IC50) of SNT-207858 by measuring its ability to displace a radiolabeled ligand from the melanocortin receptors.

Cell Culture and Membrane Preparation:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells were utilized for the stable expression of the respective human melanocortin receptors (hMC3R, hMC4R, and hMC5R).
- **Culture Conditions:** Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and an appropriate selection agent to ensure stable receptor expression.
- **Membrane Preparation:** Confluent cells were harvested and homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and stored at -80°C until use.

Binding Assay Protocol:

- **Radioligand:** [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH) was used as the radiolabeled ligand.

- **Assay Buffer:** The binding buffer typically consists of 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and a protease inhibitor cocktail, at a pH of 7.4.
- **Incubation:** Cell membranes expressing the target receptor were incubated with a fixed concentration of [125I]-NDP- α -MSH and varying concentrations of the unlabeled competitor, SNT-207858. The incubation was carried out at 37°C for a duration sufficient to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer.
- **Data Analysis:** The radioactivity retained on the filters was quantified using a gamma counter. The concentration of SNT-207858 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition binding data.

Functional Antagonism Assay (cAMP Measurement)

This assay evaluates the functional potency of SNT-207858 as an antagonist by measuring its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

Cell Culture:

- HEK293 cells stably expressing hMC4R were used.

cAMP Assay Protocol:

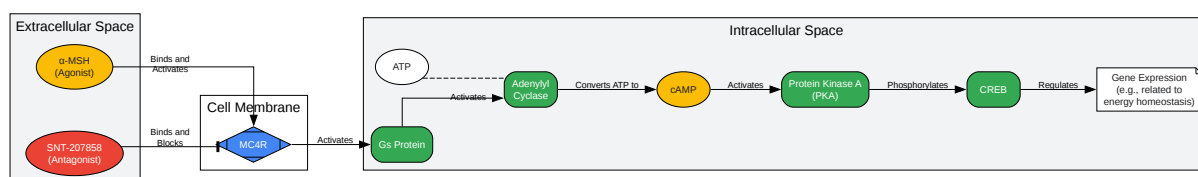
- **Cell Plating:** Cells were seeded in multi-well plates and allowed to adhere overnight.
- **Assay Medium:** The growth medium was replaced with a serum-free assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- **Antagonist Incubation:** Cells were pre-incubated with varying concentrations of SNT-207858 for a defined period.
- **Agonist Stimulation:** The cells were then stimulated with a fixed concentration of an MC4R agonist, such as α -melanocyte-stimulating hormone (α -MSH), to induce cAMP production.

- **cAMP Measurement:** After agonist stimulation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- **Data Analysis:** The concentration of SNT-207858 that inhibits 50% of the agonist-induced cAMP production (IC₅₀) was calculated using non-linear regression.

Visualizations

Melanocortin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor upon agonist binding, leading to the production of cAMP. SNT-207858 acts as an antagonist, blocking this pathway at the receptor level.

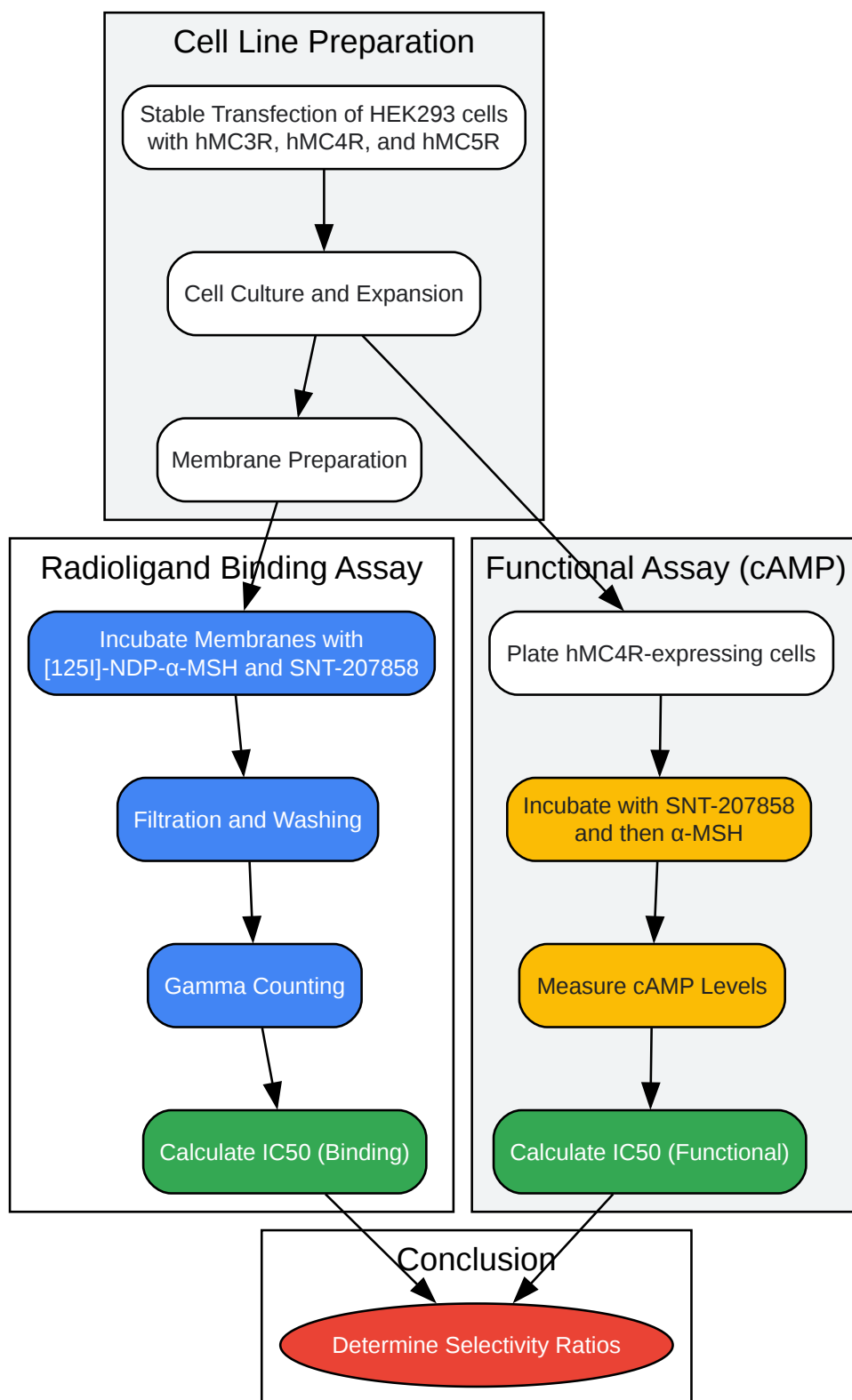


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MC4R Signaling Pathway and Point of Antagonism by SNT-207858.

Experimental Workflow for Receptor Selectivity

The flowchart below outlines the general experimental workflow for determining the selectivity of a compound like SNT-207858 for a target receptor over other related receptors.



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Workflow for Determining Receptor Selectivity of SNT-207858.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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